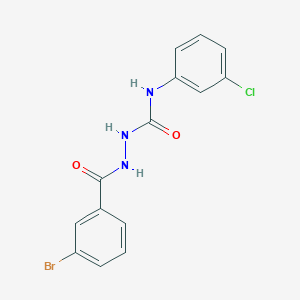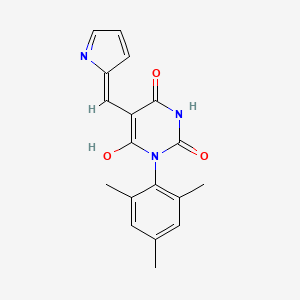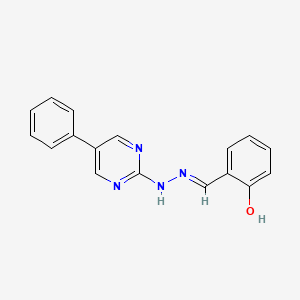![molecular formula C16H19N3O2 B5986631 (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine](/img/structure/B5986631.png)
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine is a chemical compound that has gained importance in scientific research due to its potential in the field of drug discovery and development. This compound is also known as 'PDE9 inhibitor' and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine involves the inhibition of PDE9, which is responsible for the degradation of cGMP. By inhibiting PDE9, this compound increases the levels of cGMP, which has been shown to have several physiological effects, including vasodilation, smooth muscle relaxation, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound increases the levels of cGMP in neuronal cells, which has been linked to improved memory and learning. In vivo studies have shown that this compound has potential therapeutic effects in several neurological disorders, including Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine in lab experiments include its high purity and yield, as well as its specificity for PDE9 inhibition. However, the limitations of using this compound include its complex synthesis process and the potential for off-target effects.
Zukünftige Richtungen
The future directions for research on (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine include its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, the development of more efficient synthesis methods for this compound could pave the way for its widespread use in drug discovery and development.
Synthesemethoden
The synthesis of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-hydroxycoumarin with 2-bromoethylpyrazine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine has been extensively studied for its potential in drug discovery and development. It has been shown to inhibit the activity of phosphodiesterase 9 (PDE9), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases the levels of cGMP, which has been linked to several physiological processes, including memory and learning.
Eigenschaften
IUPAC Name |
8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-20-15-4-2-3-12-9-14(11-21-16(12)15)18-6-5-13-10-17-7-8-19-13/h2-4,7-8,10,14,18H,5-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQNYNSEACCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5986550.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5986574.png)
![N-{4-[(1,3-benzothiazol-2-ylthio)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}-N'-(2-methoxyphenyl)guanidine](/img/structure/B5986582.png)

![2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![2-hydroxy-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5986599.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)
![1-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5986644.png)

